molecular formula C13H14N4O2S B11036720 Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B11036720
M. Wt: 290.34 g/mol
InChI Key: VJTDRUNGAZKTJU-UHFFFAOYSA-N
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Description

Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate (molecular formula: C₈H₁₂N₄O₂S) is a substituted thiazole derivative characterized by a carbamimidamido (guanidino) group at position 2, a phenyl substituent at position 4, and an ethyl ester moiety at position 5 of the thiazole ring . This compound is of interest in medicinal chemistry due to the structural versatility of thiazoles in drug discovery, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N4O2S/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)16-13(20-10)17-12(14)15/h3-7H,2H2,1H3,(H4,14,15,16,17)

InChI Key

VJTDRUNGAZKTJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • While industrial-scale production details are scarce, laboratories typically employ the synthetic routes mentioned above.

Chemical Reactions Analysis

  • Reactivity: : Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate can participate in various reactions:

      Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbamimidamido group.

      Oxidation/Reduction: The thiazole ring may be oxidized or reduced under specific conditions.

      Acid/Base Reactions: The carboxylic acid group can participate in acid-base reactions.

  • Common Reagents and Conditions
    • Nucleophilic substitutions: Ammonia, primary amines.
    • Oxidation: Oxidizing agents like potassium permanganate.
    • Reduction: Reducing agents like sodium borohydride.
    • Acid-base reactions: Strong acids or bases.
  • Major Products
    • Nucleophilic substitution may yield derivatives with modified substituents on the phenyl ring or the thiazole moiety.

Scientific Research Applications

Research indicates that ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate exhibits significant biological activity , including:

  • Antimicrobial Properties: In vitro studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular processes in microorganisms.
  • Antifungal Activity: Similar to its antimicrobial effects, the compound shows promise against fungal infections by targeting specific enzymes or cellular pathways essential for fungal survival.

Medicinal Chemistry Applications

This compound is being investigated for its potential in drug development due to its structural characteristics. Key applications include:

  • Pharmaceutical Development:
    • The compound's ability to interact with biological macromolecules positions it as a valuable candidate for drug design aimed at treating infections caused by resistant strains of bacteria and fungi.
    • Structural modifications of the compound can enhance its pharmacological properties, leading to derivatives with improved efficacy and specificity.
  • Enzyme Inhibition Studies:
    • Binding affinity studies using techniques like surface plasmon resonance or isothermal titration calorimetry are crucial for elucidating how this compound interacts with target enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains. The mechanism was linked to enzyme inhibition critical for bacterial cell wall synthesis.
  • Fungal Inhibition: Research indicated that the compound showed significant antifungal activity against Candida species, suggesting a potential role in treating fungal infections resistant to conventional therapies.
  • Mechanistic Studies: Investigations into the binding interactions of this compound with specific protein targets have provided insights into its mode of action, paving the way for rational drug design.

Mechanism of Action

    Targets: The compound’s mechanism of action likely involves interactions with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate the exact pathways affected.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with substitutions at positions 2, 4, and 5 exhibit diverse biological and chemical properties. Below is a systematic comparison of Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Synthesis Yield References
This compound 2: Carbamimidamido; 4: Phenyl; 5: Ester 228.27 g/mol High hydrogen-bonding capacity; potential bioactivity Not reported
Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate 2: Amino; 4: Phenyl; 5: Ester 248.29 g/mol Precursor for further derivatization; moderate solubility 74% (via acetylation)
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate 2: Acetamido; 4: Methyl; 5: Ester 228.28 g/mol Improved crystallinity; used in intermediate synthesis 74%
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 2: Nitrobenzamido; 4: Methyl; 5: Ester 349.35 g/mol Electron-withdrawing nitro group enhances stability Not reported
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate 2: Amino; 4: Methoxyphenyl; 5: Ester 292.33 g/mol Methoxy group increases lipophilicity 95%

Key Observations

Substituent Effects on Reactivity and Bioactivity: The carbamimidamido group in the target compound distinguishes it from analogs with simple amino or acetamido groups. Phenyl vs. Methyl at Position 4: The phenyl group in the target compound contributes to π-π stacking interactions, whereas methyl or methoxyphenyl substituents (e.g., in ) alter electronic properties and solubility .

Synthetic Methodologies: The target compound’s synthesis likely involves guanidinylation of an amino precursor, contrasting with the acetylation or nitrobenzamidation steps used for analogs .

Biological Relevance: Thiazoles with 4-pyridinyl or benzimidazolyl substituents () show activity in kinase inhibition assays, suggesting the target compound’s phenyl and guanidino groups may similarly modulate biological pathways . The absence of reported bioactivity data for the target compound highlights a research gap compared to well-studied analogs like ethyl 2-(4-pyridinyl)thiazole-5-carboxamides .

Crystallography: Hydrogen-bonding patterns in similar compounds (e.g., ) suggest the target compound’s guanidino group could form extensive intermolecular networks, influencing crystal packing .

Biological Activity

Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical structure, synthesis, and most importantly, its biological activity, particularly focusing on its antimicrobial and antifungal properties.

Chemical Structure and Properties

The compound features a thiazole ring, a phenyl group, and a carbamimidamido functional group. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S with a molecular weight of approximately 290.34 g/mol. The presence of the carbamimidamide group is significant as it enhances the compound's interaction with biological targets, potentially leading to higher biological activity compared to similar compounds lacking this functionality.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control of reaction conditions to achieve high yields and purity. The synthetic pathways often include the formation of the thiazole ring followed by the introduction of the carbamimidamide group through various coupling reactions .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms by disrupting cellular processes or inhibiting specific enzymes critical for their survival .

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetMechanism of ActionReference
AntimicrobialBacillus subtilisInhibition of cell wall synthesis
AntifungalAspergillus nigerDisruption of ergosterol biosynthesis
Enzyme InhibitionHSET (KIFC1)ATP-competitive inhibition

Interaction Studies

Further investigations into the interactions between this compound and biological macromolecules have revealed that it can bind effectively to proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions, providing insights into its mechanism of action .

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate to strong inhibitory effects against Bacillus subtilis and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .
  • Fungal Inhibition Assessment : Another study focused on its antifungal properties against Aspergillus niger. The compound demonstrated significant antifungal activity by disrupting ergosterol biosynthesis pathways, which are critical for fungal cell membrane integrity .

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